molecular formula C25H29N3O6S B11475283 4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one

4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one

Cat. No.: B11475283
M. Wt: 499.6 g/mol
InChI Key: RJCUFYHCXXZFLA-UHFFFAOYSA-N
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Description

4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that combines benzofuran, triazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one typically involves multiple steps. The starting materials include benzofuran derivatives, triazole compounds, and methoxyphenyl groups. The synthetic route may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: This step often involves the use of triazole derivatives and may require specific catalysts and reaction conditions.

    Attachment of the Methoxyphenyl Group: This step can be carried out through substitution reactions, where the methoxyphenyl group is introduced to the benzofuran-triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer treatment or antimicrobial therapy.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one is unique due to its combination of benzofuran, triazole, and methoxyphenyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H29N3O6S

Molecular Weight

499.6 g/mol

IUPAC Name

4,5,6-triethoxy-7-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C25H29N3O6S/c1-6-31-20-17-13-34-24(29)19(17)18(21(32-7-2)22(20)33-8-3)14-35-25-27-26-23(28(25)4)15-10-9-11-16(12-15)30-5/h9-12H,6-8,13-14H2,1-5H3

InChI Key

RJCUFYHCXXZFLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(N3C)C4=CC(=CC=C4)OC)OCC)OCC

Origin of Product

United States

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